2-(4-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group and a tetrazole ring, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-fluorophenol with chloroacetic acid to form 2-(4-fluorophenoxy)acetic acid. This intermediate is then coupled with 1-(3-fluorophenyl)-1H-tetrazole-5-ylmethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(4-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy and tetrazole groups may contribute to binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)acetamide
- 2-(4-bromophenoxy)-N-((1-(3-bromophenyl)-1H-tetrazol-5-yl)methyl)acetamide
Uniqueness
2-(4-fluorophenoxy)-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide is unique due to the presence of fluorine atoms, which can enhance its chemical stability, lipophilicity, and biological activity compared to its chloro or bromo analogs. The fluorine atoms can also influence the compound’s electronic properties, potentially leading to different reactivity and interaction profiles.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O2/c17-11-4-6-14(7-5-11)25-10-16(24)19-9-15-20-21-22-23(15)13-3-1-2-12(18)8-13/h1-8H,9-10H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVANWBCBUQHYNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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